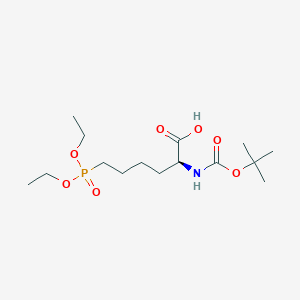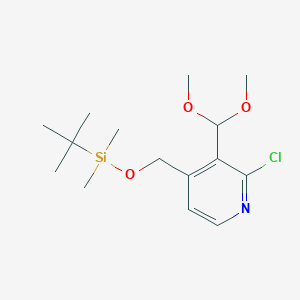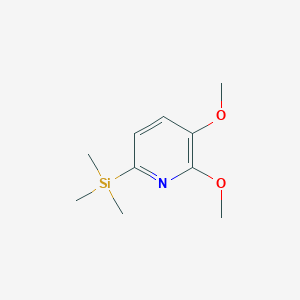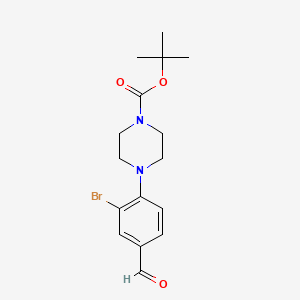![molecular formula C11H16BrN3O B1440550 [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 1247648-15-2](/img/structure/B1440550.png)
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions, indicating the potential of [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol in synthesizing complex heterocycles (Mishriky & Moustafa, 2013).
Development of Scalable Synthetic Methods
- A scalable and environmentally benign synthesis method for substituted benzylpiperidines was developed, demonstrating the versatility of pyridin-yl methanols in chemical synthesis (Ágai et al., 2004).
Synthesis of Piperidine and Pyridine Rings
- A method for synthesizing heterocycles containing both piperidine and pyridine rings was reported. This highlights the significance of related compounds in creating complex molecular structures (Zhang et al., 2020).
Coordination Chemistry and Framework Structures
- Novel structure-directing agents, including derivatives of pyridin-yl methanols, were used to synthesize zinc phosphites/phosphates. This illustrates the application in coordination chemistry and the formation of framework structures (Wang et al., 2013).
Large-Scale Synthesis of Heterocyclic Cores
- Efficient methods for synthesizing 5-hydroxy-pyridin- and pyrimidin-yl acetates were developed, showcasing the utility of halogen-substituted pyridines in the synthesis of key heterocyclic cores (Morgentin et al., 2009).
Catalytic Processes and Chemical Transformations
- Catalytic methylation of pyridines using methanol and formaldehyde was explored, which is relevant for understanding the chemical transformations of pyridin-yl methanols (Grozavu et al., 2020).
Molecular Magnetic Properties
- The study of magnetic properties in complexes of di-2,6-(2-pyridylcarbonyl)pyridine demonstrates the potential of pyridin-yl methanol derivatives in understanding and manipulating molecular magnetic properties (Calancea et al., 2013).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or proposing future research directions. It could be based on the current limitations or potential applications of the compound.
I hope this helps! If you have a specific compound or a different one you’d like me to analyze, feel free to ask!
Propriétés
IUPAC Name |
[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-2-4-15(5-3-14)11-9(8-16)6-10(12)7-13-11/h6-7,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSIIFYFBPFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)
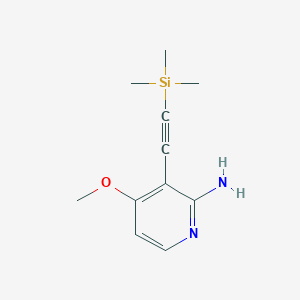


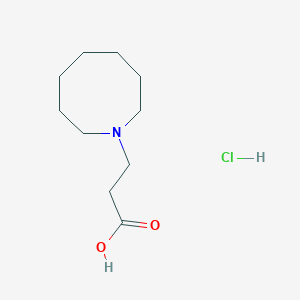
![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
